N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine
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Overview
Description
N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine: is an organic compound with the molecular formula C14H22N2. It is known for its applications in various industrial processes, particularly as an antioxidant in rubber production .
Scientific Research Applications
Chemistry: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is used as an intermediate in the synthesis of other complex organic molecules .
Biology: In biological research, it is studied for its potential antioxidant properties and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related conditions .
Industry: Primarily used as an antioxidant in the rubber industry, it helps in preventing the degradation of rubber products by inhibiting oxidative processes .
Safety and Hazards
Mechanism of Action
Target of Action
It is commonly used as an antioxidant in rubber products , suggesting that its targets could be reactive oxygen species or related compounds that cause oxidative damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine. For instance, exposure to air and sunlight can gradually darken the compound . Therefore, it should be stored away from heat sources and in a dry, well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine typically involves the reaction of aniline with cyclohexylamine under specific conditions. The process includes:
Reagents: Aniline, cyclohexylamine, and a suitable catalyst.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Comparison with Similar Compounds
N-Phenyl-1,4-benzenediamine: Another antioxidant used in rubber production.
N,N’-Diphenyl-1,4-benzenediamine: Known for its stabilizing properties in polymers.
Uniqueness: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its cyclohexyl and ethyl groups contribute to its stability and effectiveness in various applications .
Properties
IUPAC Name |
4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDARUXWNKRPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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